molecular formula C46H86N4O4 B13784676 N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide CAS No. 93923-73-0

N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide

Cat. No.: B13784676
CAS No.: 93923-73-0
M. Wt: 759.2 g/mol
InChI Key: SIAOQCXPIGSODF-UHFFFAOYSA-N
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Description

N,N’-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long-chain stearamide groups attached to an ethane-1,2-diyl backbone, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide typically involves the reaction of ethane-1,2-diamine with stearoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include:

    Temperature: 0-5°C for the initial reaction, followed by room temperature for acetylation.

    Solvent: Dichloromethane or chloroform.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common to ensure the reproducibility and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N,N’-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: N-substituted amides.

Scientific Research Applications

N,N’-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a surfactant in biological systems and its interactions with cell membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The mechanism by which N,N’-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide exerts its effects is primarily through its interaction with lipid bilayers and proteins. The long stearamide chains allow it to integrate into lipid membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[Ethane-1,2-diylbis[(methylimino)ethane-1,2-diyl]]distearamide
  • N,N’-[Ethane-1,2-diylbis[(benzoylimino)ethane-1,2-diyl]]distearamide
  • N,N’-[Ethane-1,2-diylbis[(propionylimino)ethane-1,2-diyl]]distearamide

Uniqueness

N,N’-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide is unique due to its specific acetyl functional groups, which confer distinct chemical reactivity and biological interactions compared to its analogs. The acetyl groups enhance its solubility in organic solvents and its ability to form stable emulsions, making it particularly valuable in industrial applications.

Properties

CAS No.

93923-73-0

Molecular Formula

C46H86N4O4

Molecular Weight

759.2 g/mol

IUPAC Name

N-[2,5-bis(acetylimino)-6-(octadecanoylamino)hexyl]octadecanamide

InChI

InChI=1S/C46H86N4O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45(53)47-39-43(49-41(3)51)37-38-44(50-42(4)52)40-48-46(54)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-40H2,1-4H3,(H,47,53)(H,48,54)

InChI Key

SIAOQCXPIGSODF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(=NC(=O)C)CCC(=NC(=O)C)CNC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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